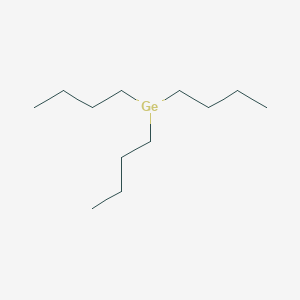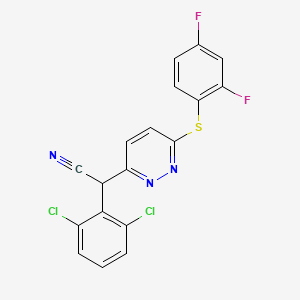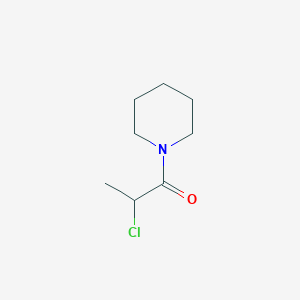
1-(2-Chloropropanoyl)piperidine
Overview
Description
1-(2-Chloropropanoyl)piperidine is an organic compound with the molecular formula C8H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloropropanoyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
1-(2-Chloropropanoyl)piperidine is a compound that belongs to the piperidine family Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer potential .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets and modulate their activity . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s observed effects.
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc . These pathways play critical roles in cell growth, survival, and differentiation, and their modulation can have significant downstream effects.
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological effects, including anticancer activity . These effects are likely the result of the compound’s interactions with its biological targets and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)piperidine can be synthesized through the acylation of piperidine with 2-chloropropanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropropanoyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Hydrogen peroxide in acetic acid is often employed for oxidation reactions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted piperidines with various functional groups replacing the chlorine atom.
Reduction: The major product is 1-(2-hydroxypropanoyl)piperidine.
Oxidation: The major product is the corresponding N-oxide derivative of this compound.
Scientific Research Applications
1-(2-Chloropropanoyl)piperidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Research on its derivatives has shown potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-(2-Bromopropanoyl)piperidine: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluoropropanoyl)piperidine: Contains a fluorine atom in place of chlorine.
1-(2-Iodopropanoyl)piperidine: Features an iodine atom instead of chlorine.
Uniqueness: 1-(2-Chloropropanoyl)piperidine is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted under mild conditions
Properties
IUPAC Name |
2-chloro-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDJFMIFLYHGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391021 | |
| Record name | 1-(2-chloropropanoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66203-96-1 | |
| Record name | 1-(2-chloropropanoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


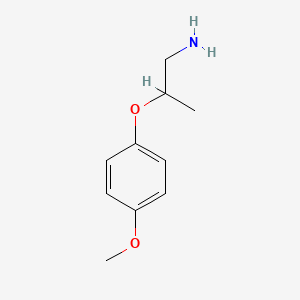
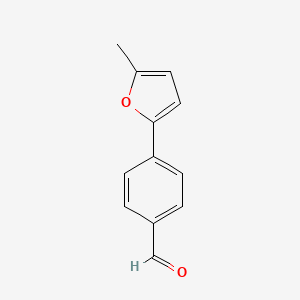
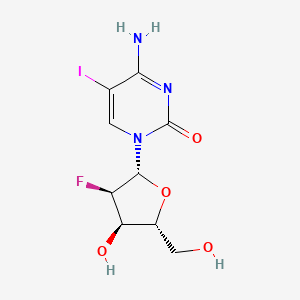
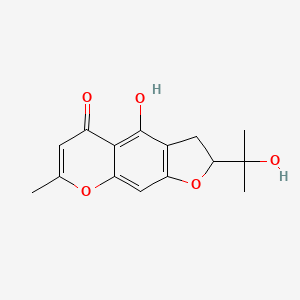
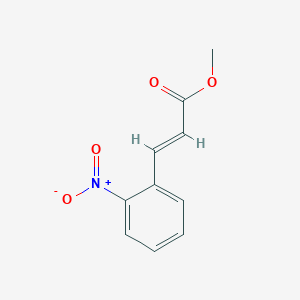
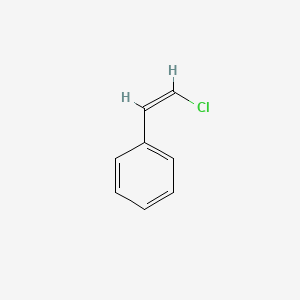
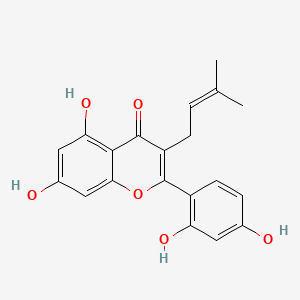
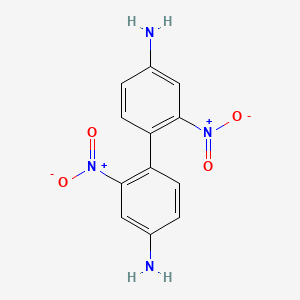
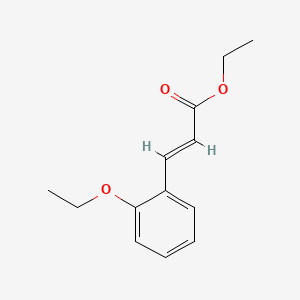
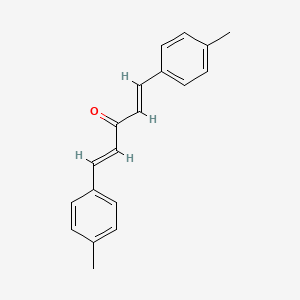
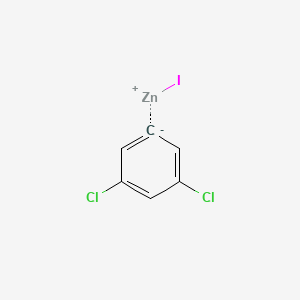
![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)
